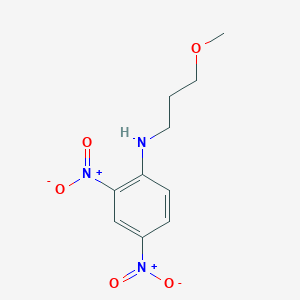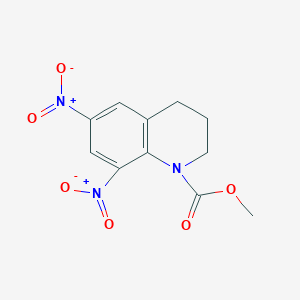![molecular formula C15H16N4O2S B4331869 1,3-DIMETHYL-5-{2-[(1-METHYL-1H-IMIDAZOL-2-YL)SULFANYL]ACETYL}-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-2-ONE](/img/structure/B4331869.png)
1,3-DIMETHYL-5-{2-[(1-METHYL-1H-IMIDAZOL-2-YL)SULFANYL]ACETYL}-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-2-ONE
Overview
Description
1,3-DIMETHYL-5-{2-[(1-METHYL-1H-IMIDAZOL-2-YL)SULFANYL]ACETYL}-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-2-ONE is a complex organic compound that features a benzimidazole core structure. This compound is notable for its potential applications in various fields, including medicinal chemistry and material science. The presence of both imidazole and benzimidazole moieties in its structure suggests a range of biological activities and chemical reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-DIMETHYL-5-{2-[(1-METHYL-1H-IMIDAZOL-2-YL)SULFANYL]ACETYL}-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-2-ONE typically involves multi-step organic reactions. One common approach is the condensation of 1,3-dimethyl-2H-benzimidazol-2-one with 1-methyl-1H-imidazole-2-thiol under specific conditions to form the desired product. The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as triethylamine to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential in industrial settings to produce the compound at a commercial scale .
Chemical Reactions Analysis
Types of Reactions
1,3-DIMETHYL-5-{2-[(1-METHYL-1H-IMIDAZOL-2-YL)SULFANYL]ACETYL}-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-2-ONE can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the imidazole-thiol group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the benzimidazole ring can be reduced to form alcohol derivatives.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typical reducing agents.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or nucleophiles like sodium azide (NaN₃) can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiol group can yield sulfoxides or sulfones, while reduction of the carbonyl group can produce alcohol derivatives .
Scientific Research Applications
1,3-DIMETHYL-5-{2-[(1-METHYL-1H-IMIDAZOL-2-YL)SULFANYL]ACETYL}-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-2-ONE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial, antifungal, and anticancer activities.
Mechanism of Action
The mechanism of action of 1,3-DIMETHYL-5-{2-[(1-METHYL-1H-IMIDAZOL-2-YL)SULFANYL]ACETYL}-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-2-ONE involves its interaction with specific molecular targets. The imidazole and benzimidazole moieties can bind to metal ions or enzyme active sites, inhibiting their function. This compound may also interfere with cellular pathways by modulating the activity of key proteins and enzymes .
Comparison with Similar Compounds
Similar Compounds
1,3-dimethyl-2H-benzimidazol-2-one: Lacks the imidazole-thiol group, resulting in different chemical reactivity and biological activity.
1-methyl-1H-imidazole-2-thiol: Contains only the imidazole-thiol moiety, making it less complex and with a narrower range of applications.
2-mercaptobenzimidazole: Similar structure but lacks the dimethyl groups, affecting its solubility and reactivity.
Uniqueness
1,3-DIMETHYL-5-{2-[(1-METHYL-1H-IMIDAZOL-2-YL)SULFANYL]ACETYL}-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-2-ONE is unique due to the combination of both imidazole and benzimidazole moieties, along with the presence of a thiol group. This unique structure imparts a wide range of chemical reactivity and potential biological activities, making it a valuable compound for research and industrial applications .
Properties
IUPAC Name |
1,3-dimethyl-5-[2-(1-methylimidazol-2-yl)sulfanylacetyl]benzimidazol-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N4O2S/c1-17-7-6-16-14(17)22-9-13(20)10-4-5-11-12(8-10)19(3)15(21)18(11)2/h4-8H,9H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOOFVEHRZYTPKD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN=C1SCC(=O)C2=CC3=C(C=C2)N(C(=O)N3C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(2-METHOXY-4-NITROPHENYL)-2-{[1-(2-PHENYLETHYL)-1H-1,3-BENZODIAZOL-2-YL]SULFANYL}ACETAMIDE](/img/structure/B4331788.png)


![N-(4-chloro-2,5-dimethoxyphenyl)-4-(2-chlorophenyl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxamide](/img/structure/B4331798.png)
![N,N'-(6-phenylphenanthridine-3,8-diyl)bis[2-(4-chlorophenoxy)acetamide]](/img/structure/B4331811.png)
![1,5-DIMETHYL-2-[4-({4-[4-(MORPHOLINE-4-CARBONYL)-2-NITROPHENYL]PIPERAZIN-1-YL}SULFONYL)PHENYL]-4-(PROPAN-2-YL)-2,3-DIHYDRO-1H-PYRAZOL-3-ONE](/img/structure/B4331819.png)
![morpholino[3-nitro-4-(4-{[7-(1H-1,2,3,4-tetraazol-1-yl)dibenzo[b,d]furan-2-yl]sulfonyl}piperazino)phenyl]methanone](/img/structure/B4331824.png)
![methyl 6-({4-[4-(morpholin-4-ylcarbonyl)-2-nitrophenyl]piperazin-1-yl}sulfonyl)-3,4-dihydroquinoline-1(2H)-carboxylate](/img/structure/B4331832.png)
![N-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)-4-(trifluoromethyl)benzamide](/img/structure/B4331835.png)


![5-{2-[(1-benzyl-1H-1,2,3,4-tetraazol-5-yl)sulfanyl]acetyl}-1,3-dimethyl-1,3-dihydro-2H-1,3-benzimidazol-2-one](/img/structure/B4331862.png)
![5-(2-{[5-BENZYL-4-(PROP-2-EN-1-YL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETYL)-1,3-DIMETHYL-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-2-ONE](/img/structure/B4331868.png)
![1,3,5-trimethyl-6-({4-[4-(morpholin-4-ylcarbonyl)-2-nitrophenyl]piperazin-1-yl}sulfonyl)-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B4331883.png)
